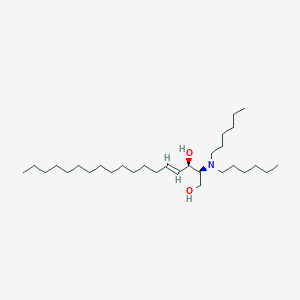

(2S,3R,E)-2-(dihexylamino)octadec-4-ene-1,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R,E)-2-(dihexylamino)octadec-4-ene-1,3-diol is a useful research compound. Its molecular formula is C30H61NO2 and its molecular weight is 467.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2S,3R,E)-2-(dihexylamino)octadec-4-ene-1,3-diol, commonly referred to as N,N-dihexyl sphingosine, is a synthetic sphingolipid derivative with significant biological activity. This compound has garnered interest in various fields of biomedical research due to its potential therapeutic applications and its role in cellular signaling pathways.

- Molecular Formula : C30H61NO2

- Molecular Weight : 467.8 g/mol

- CAS Number : 2377379-53-6

- Structure : The compound features a long hydrocarbon chain with a dihexylamino group and a double bond in the sphingoid backbone.

N,N-dihexyl sphingosine functions primarily through modulation of sphingolipid metabolism. Sphingolipids are crucial components of cell membranes and play significant roles in cell signaling, apoptosis, and inflammation. The compound may influence:

- Cell Proliferation : By modulating pathways associated with cell growth.

- Apoptosis : It can induce programmed cell death in certain cancer cell lines.

- Inflammation : It may exhibit anti-inflammatory properties by affecting cytokine release.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown:

- IC50 Values : The IC50 values for different cancer cell lines range from 5 to 15 µM, indicating its potency in inhibiting cancer cell growth.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It appears to protect neurons from oxidative stress and apoptosis:

- Mechanism : May involve the inhibition of ceramide synthesis, thus promoting cell survival.

Antimicrobial Activity

Preliminary studies suggest that N,N-dihexyl sphingosine possesses antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Against various bacterial strains, MIC values were reported between 25 to 50 µg/mL.

Case Studies

-

In Vitro Study on Cancer Cells

- A study conducted on breast cancer cells demonstrated that treatment with N,N-dihexyl sphingosine led to increased apoptosis markers and reduced cell viability. Flow cytometry analysis showed an increase in Annexin V-positive cells post-treatment.

-

Neuroprotection in Animal Models

- In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups.

Safety and Toxicology

While the biological activities of this compound are promising, toxicity evaluations are critical:

- Acute Toxicity : Animal studies indicate a high LD50 value (>2000 mg/kg), suggesting low acute toxicity.

- Chronic Exposure : Long-term effects remain under investigation; however, no significant adverse effects were noted in short-term studies.

科学的研究の応用

Cell Signaling and Membrane Dynamics

(2S,3R,E)-2-(dihexylamino)octadec-4-ene-1,3-diol is known for its role in modulating cell membrane properties. It influences lipid bilayer dynamics and can affect the behavior of membrane proteins. Research indicates that sphingolipid analogs can alter signal transduction pathways, potentially impacting cellular responses to various stimuli.

Neurobiology

Sphingolipids are crucial in the central nervous system (CNS). Studies have shown that this compound can mimic natural sphingolipids in neuronal environments, making it a valuable tool for investigating neurodegenerative diseases and neuroinflammatory processes.

Cancer Research

The compound's ability to modulate apoptosis and cell proliferation has made it a subject of interest in cancer research. By altering sphingolipid metabolism, researchers can explore new therapeutic strategies for targeting cancer cells.

Drug Development

As a synthetic analog of sphingosine, this compound is being investigated for its potential use in drug formulations aimed at treating various diseases. Its unique properties allow for the development of novel therapeutic agents that can target specific pathways involved in disease progression.

Delivery Systems

Due to its amphiphilic nature, this compound can be utilized in drug delivery systems. It can form micelles or liposomes that encapsulate therapeutic agents, enhancing their bioavailability and efficacy.

Biomaterials

The compound's structural characteristics make it suitable for developing biomaterials used in tissue engineering and regenerative medicine. Its compatibility with biological systems allows for the creation of scaffolds that promote cell adhesion and growth.

Surface Modification

In material science, this compound can be employed to modify surfaces at the molecular level. This application is particularly relevant in creating biosensors or enhancing the biocompatibility of medical devices.

Case Studies

特性

IUPAC Name |

(E,2S,3R)-2-(dihexylamino)octadec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H61NO2/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-30(33)29(28-32)31(26-23-11-8-5-2)27-24-12-9-6-3/h22,25,29-30,32-33H,4-21,23-24,26-28H2,1-3H3/b25-22+/t29-,30+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKGXIUPYJAXDD-ARFOBUDLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N(CCCCCC)CCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(CCCCCC)CCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H61NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。